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molecular formula C9H7Cl2N B2490561 3-(2,6-Dichlorophenyl)propanenitrile CAS No. 3215-64-3; 61698-06-4

3-(2,6-Dichlorophenyl)propanenitrile

Cat. No. B2490561
M. Wt: 200.06
InChI Key: OKJBFZSVXLUOBS-UHFFFAOYSA-N
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Patent
US08729274B2

Procedure details

2-Cyano-3-(2,6-dichlorophenyl)propanoic acid (447 mmol, 109 g) was dissolved in DMA (179 ml) and heated for 2 hours at 150° C. After cooling, the reaction mixture was poured into water and extracted with ether. The organic layer was washed with a saturated solution of sodium hydrogen carbonate and then with a saturated solution of sodium chloride. The organic phase was dried over sodium sulfate and concentrated under reduced pressure to afford 3-(2,6-dichlorophenyl)propanenitrile (94% yield, 83.8 g).
Name
2-Cyano-3-(2,6-dichlorophenyl)propanoic acid
Quantity
109 g
Type
reactant
Reaction Step One
Name
Quantity
179 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([CH2:7][C:8]1[C:13]([Cl:14])=[CH:12][CH:11]=[CH:10][C:9]=1[Cl:15])C(O)=O)#[N:2].O>CC(N(C)C)=O>[Cl:14][C:13]1[CH:12]=[CH:11][CH:10]=[C:9]([Cl:15])[C:8]=1[CH2:7][CH2:3][C:1]#[N:2]

Inputs

Step One
Name
2-Cyano-3-(2,6-dichlorophenyl)propanoic acid
Quantity
109 g
Type
reactant
Smiles
C(#N)C(C(=O)O)CC1=C(C=CC=C1Cl)Cl
Name
Quantity
179 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The organic layer was washed with a saturated solution of sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC=C1)Cl)CCC#N
Measurements
Type Value Analysis
AMOUNT: MASS 83.8 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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